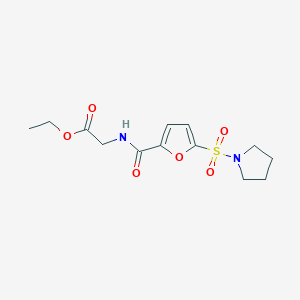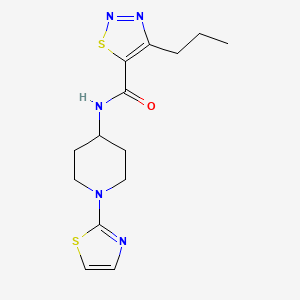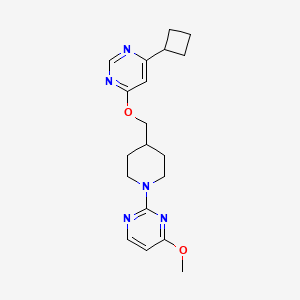![molecular formula C17H15N3OS B2740819 3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-26-9](/img/structure/B2740819.png)
3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
作用机制
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures have been found to interact with their targets and cause significant changes . For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For example, indole derivatives have been reported to inhibit tubulin polymerization , which can lead to cell cycle arrest and apoptosis.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties .
Result of Action
Similar compounds have been found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the g2/m phase, and inhibit polymerization of tubulin .
Action Environment
Similar compounds have been designed and synthesized in search of environmentally benign insecticides with high activity, low toxicity, and low residue .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Benzamide Group: The benzamide group can be introduced by reacting the thiadiazole derivative with benzoyl chloride or benzamide in the presence of a suitable base such as triethylamine or pyridine.
Methylation: The final step involves the methylation of the benzamide derivative using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halogens, electrophiles; reactions can be conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.
Agriculture: Thiadiazole derivatives, including this compound, have been explored for their insecticidal and herbicidal properties. They can be used to protect crops from pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
- 4-methyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- 3-methyl-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- 3-methyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the specific positioning of the methyl and tolyl groups on the thiadiazole and benzamide moieties, respectively. This unique structure can influence its chemical reactivity, biological activity, and binding affinity to molecular targets, making it distinct from other similar compounds.
属性
IUPAC Name |
3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-6-5-8-13(10-11)15(21)18-17-20-19-16(22-17)14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBLVMZSGYDGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)
![3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2740737.png)
![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2740739.png)
![3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B2740741.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2740748.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone](/img/structure/B2740749.png)

![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-methylbutanoic acid](/img/structure/B2740751.png)
![5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2740752.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2740757.png)
![6,7-Dimethyl-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2740758.png)
